molecular formula C14H11FN4O3S B323511 N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE

N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE

Katalognummer: B323511
Molekulargewicht: 334.33 g/mol
InChI-Schlüssel: KXANHAOUPIEWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential to maximize yield and minimize production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
  • N-(4-bromophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
  • N-(4-methylphenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide

Uniqueness

N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Eigenschaften

Molekularformel

C14H11FN4O3S

Molekulargewicht

334.33 g/mol

IUPAC-Name

1-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]thiourea

InChI

InChI=1S/C14H11FN4O3S/c15-10-3-5-11(6-4-10)16-14(23)18-17-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,17,20)(H2,16,18,23)

InChI-Schlüssel

KXANHAOUPIEWIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.